2-Ethenyl-4-ethyl-1,3-dioxolane
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Overview
Description
2-Ethenyl-4-ethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethenyl-4-ethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also involve the use of orthoesters or molecular sieves for effective water removal .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-4-ethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine.
Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄.
Substitution: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2-Ethenyl-4-ethyl-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethenyl-4-ethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as muscarinic acetylcholine receptor agonists bind to these receptors, mimicking the action of acetylcholine and modulating neurotransmission . The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methyl-1,3-dioxolane: Another dioxolane derivative with similar structural properties.
1,3-Dioxane: A six-membered ring analog of dioxolane with different chemical properties.
Uniqueness
Its ethenyl and ethyl substituents contribute to its unique properties compared to other dioxolanes and dioxanes .
Properties
CAS No. |
82172-99-4 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-ethenyl-4-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H12O2/c1-3-6-5-8-7(4-2)9-6/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
WHKLHIFXZJXTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(O1)C=C |
Origin of Product |
United States |
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